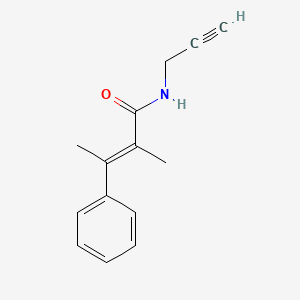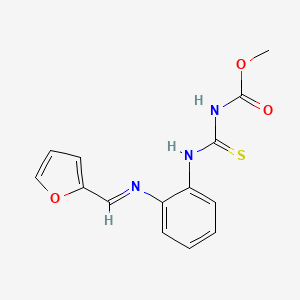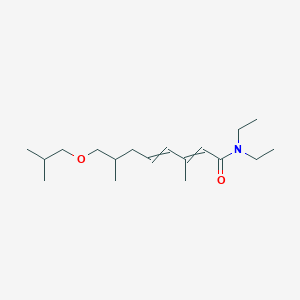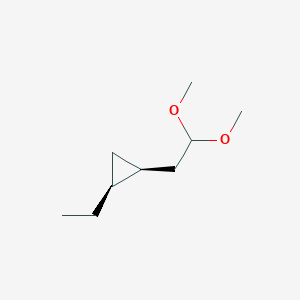![molecular formula C9H13N3O B14629681 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile CAS No. 55818-22-9](/img/structure/B14629681.png)
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the penta-2,4-dienenitrile backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the dimethylamino group: This step might involve nucleophilic substitution reactions using dimethylamine.
Formation of the methoxyimino group: This could be accomplished through the reaction of the corresponding aldehyde with methoxyamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-[(hydroxyimino)methyl]penta-2,4-dienenitrile
- 5-(Dimethylamino)-2-[(ethoxyimino)methyl]penta-2,4-dienenitrile
Uniqueness
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is unique due to the presence of the methoxyimino group, which can impart different reactivity and properties compared to similar compounds with hydroxyimino or ethoxyimino groups.
Properties
CAS No. |
55818-22-9 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(methoxyiminomethyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C9H13N3O/c1-12(2)6-4-5-9(7-10)8-11-13-3/h4-6,8H,1-3H3 |
InChI Key |
SBAZMUKGUFPJAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C(C=NOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


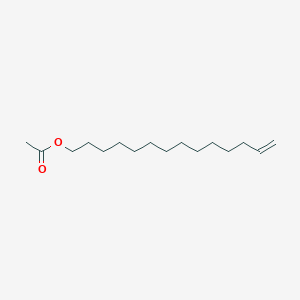
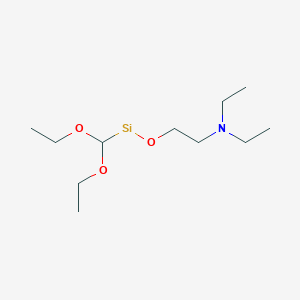
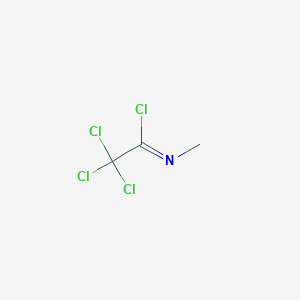

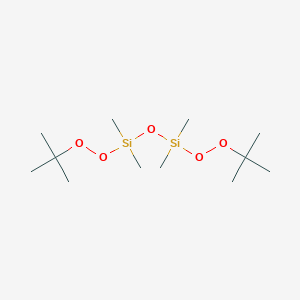
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
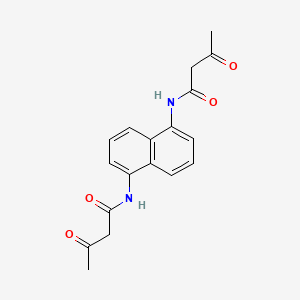
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)

